N-benzyl-1,1,1-trifluoromethanesulfonamide

Description

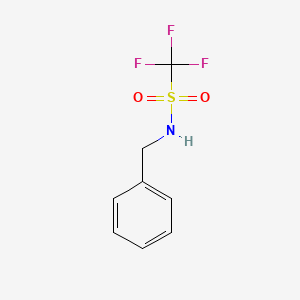

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)15(13,14)12-6-7-4-2-1-3-5-7/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHVVEQTOXFGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189972 | |

| Record name | N-Benzyl-1,1,1-trifluoromethanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36457-58-6 | |

| Record name | 1,1,1-Trifluoro-N-(phenylmethyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36457-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-1,1,1-trifluoromethanesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036457586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-1,1,1-trifluoromethanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-1,1,1-trifluoromethanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Benzyltrifluoromethanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD6QU4JTR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-benzyl-1,1,1-trifluoromethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-1,1,1-trifluoromethanesulfonamide, also known as N-benzyltriflamide, is a versatile reagent and building block in modern organic synthesis. Its unique combination of a benzyl protecting group and a highly electron-withdrawing trifluoromethanesulfonyl (triflyl) group imparts valuable reactivity and properties, making it significant in the synthesis of nitrogen-containing compounds, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of the primary and alternative methods for its synthesis, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of the available routes. The information is grounded in authoritative sources to ensure scientific integrity and practical utility for researchers in the field.

Introduction

The triflamide (N-SO₂CF₃) functional group has garnered considerable attention in organic and medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the N-H proton, enhancing the nucleophilicity of the corresponding anion and influencing the biological properties of molecules containing this moiety. This compound serves as a key intermediate, allowing for the introduction of the benzyl-protected triflamide group, which can be deprotected under various conditions. This guide aims to be a definitive resource for the synthesis of this important compound.

Core Synthesis Methodologies

There are two primary approaches to the synthesis of this compound: the direct sulfonylation of benzylamine and the N-alkylation of trifluoromethanesulfonamide.

Method 1: Direct Sulfonylation of Benzylamine with Trifluoromethanesulfonic Anhydride

This is the most common and direct route for the preparation of this compound. The reaction involves the nucleophilic attack of benzylamine on the highly electrophilic sulfur atom of trifluoromethanesulfonic anhydride (triflic anhydride).

Caption: General reaction scheme for the synthesis of this compound.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of benzylamine attacks one of the sulfur atoms in triflic anhydride. This forms a tetrahedral intermediate. Subsequently, the trifluoromethanesulfonate anion, a very good leaving group, is eliminated, and after deprotonation of the nitrogen, the final product is formed.

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-1,1,1-trifluoromethanesulfonamide

Abstract

N-benzyl-1,1,1-trifluoromethanesulfonamide, a compound of increasing interest in medicinal chemistry and organic synthesis, possesses a unique combination of structural motifs that dictate its physicochemical behavior. The presence of the highly electron-withdrawing trifluoromethanesulfonyl (triflyl) group appended to a flexible benzylamine core imparts significant acidity to the N-H bond, enhances lipophilicity, and governs its reactivity profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established experimental data and high-fidelity computational predictions. Detailed, field-proven protocols for the experimental determination of key parameters such as melting point, solubility, and pKa are presented, underscored by the scientific rationale behind methodological choices. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this versatile molecule.

Introduction: The Scientific Imperative of this compound

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1] The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound (also known as N-benzyltriflamide) exemplifies this principle, merging the well-understood benzyl protecting group with the powerful trifluoromethanesulfonamide moiety. This latter group is a bioisostere of the classic sulfonamide functional group, which is a privileged scaffold in a wide array of therapeutics.

The high acidity of the N-H proton in triflamides, a direct consequence of the potent electron-withdrawing nature of the CF₃SO₂ group, is a defining characteristic that influences both its biological activity and its utility as a synthetic intermediate.[2] This guide will systematically dissect the key physicochemical properties that are direct downstream consequences of this unique electronic and structural arrangement. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as informing rational approaches to formulation and chemical synthesis.

Core Physicochemical Profile

A consolidated summary of the key physicochemical properties of this compound is presented below. This table combines experimentally determined values with high-quality computational predictions where experimental data is not publicly available.

| Property | Value | Data Type | Source(s) |

| CAS Registry Number | 36457-58-6 | Experimental | [NIST] |

| Molecular Formula | C₈H₈F₃NO₂S | - | [NIST] |

| Molecular Weight | 239.22 g/mol | Calculated | [2] |

| Melting Point | 44-46 °C | Experimental | [2] |

| Boiling Point | 305.3 ± 52.0 °C (at 760 mmHg) | Predicted | [3] |

| pKa (Acidity of N-H) | ~5.45 (in Methanol for CH₂Ph) | Experimental (Analog) | [4] |

| LogP | 1.6258 | Predicted | [2] |

| Aqueous Solubility | Low (predicted) | Predicted | - |

| Organic Solvent Solubility | Soluble in various organic solvents | Experimental (Qualitative) | [2] |

| Appearance | Colorless solid | Experimental | [2] |

In-Depth Analysis and Experimental Verification Protocols

This section provides both a deeper insight into the significance of each property and detailed, self-validating protocols for their experimental determination. The causality behind experimental choices is emphasized to provide actionable intelligence for laboratory work.

Melting Point: A Sentinel of Purity and Intermolecular Forces

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range, typically less than 2°C, is indicative of a highly pure compound, whereas impurities will lead to a depression and broadening of the melting range.[5] The experimentally determined melting point of 44-46°C for this compound is relatively low compared to unsubstituted benzenesulfonamide (153-154°C), suggesting that the introduction of the trifluoromethyl and benzyl groups disrupts the strong intermolecular hydrogen bonding networks typically seen in simpler sulfonamides.[2]

This protocol outlines the standard capillary method, a robust and widely used technique for accurate melting point determination.

Methodology:

-

Sample Preparation: Ensure the crystalline sample of this compound is completely dry, as residual solvent will depress the melting point. Grind a small amount of the solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute to get a rough estimate.

-

Accurate Determination: Allow the apparatus to cool to at least 15°C below the estimated melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). The melting range is reported as T_onset - T_clear. For a pure compound, this range should be narrow.

Solubility: The Gateway to Bioavailability and Formulation

Solubility is a critical physicochemical property that profoundly influences a drug candidate's ADME profile.[6] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[6] this compound is described as being soluble in various organic solvents, a property consistent with its predicted LogP of 1.6258, which suggests moderate lipophilicity.[2] Its aqueous solubility is predicted to be low.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's solubility in a given solvent system.[7]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[7]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter (e.g., 0.22 µm PVDF) are common methods.[7]

-

Quantification: Accurately dilute a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration, accounting for any dilution factors. The result is typically expressed in units of mg/mL or µM.

pKa: The Arbiter of Ionization and Physiological Behavior

Potentiometric titration is a robust and widely accepted method for determining the pKa of ionizable compounds.[8]

Methodology:

-

Instrument Calibration: Calibrate a potentiometer using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

-

Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent system. Due to its low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary. The solution should be purged with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of an acidic compound.[8]

-

Titration: Immerse the calibrated pH electrode and a stirrer in the sample solution. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point (where moles of base equal the initial moles of acid) can be identified as the point of maximum slope, often determined from the peak of the first derivative of the titration curve. The pKa is the pH at the half-equivalence point.

Spectroscopic and Spectrometric Characterization

While publicly accessible spectra for this compound are limited, its structure allows for the confident prediction of its key spectral features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm region), a singlet or doublet for the benzylic methylene protons (-CH₂-) adjacent to the nitrogen (likely around 4.4-4.6 ppm), and a signal for the N-H proton, which may be broad and its chemical shift dependent on solvent and concentration.[9][10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons (typically 125-140 ppm), the benzylic carbon (~45-55 ppm), and a characteristic quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine atoms (typically around 120-125 ppm).[11][12]

-

¹⁹F NMR Spectroscopy: The fluorine NMR should exhibit a single, sharp singlet for the three equivalent fluorine atoms of the -CF₃ group.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3300-3200 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), asymmetric and symmetric SO₂ stretches (typically around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and strong C-F stretches (in the 1300-1100 cm⁻¹ region).[5][13]

-

Mass Spectrometry: Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 240.03 would be expected. Characteristic fragmentation patterns for sulfonamides often involve the cleavage of the S-N bond and the loss of SO₂.[7][14] Common fragments could include the benzyl cation (C₇H₇⁺, m/z 91) and fragments arising from the loss of the triflyl group.

Conclusion: A Framework for Application

The physicochemical properties of this compound, governed by the interplay between its benzyl and triflyl moieties, define its potential in drug discovery and chemical synthesis. Its moderate lipophilicity, significant N-H acidity, and defined crystalline nature are critical parameters that have been outlined in this guide. The provided experimental protocols offer a robust framework for the in-house validation of these properties, ensuring data integrity and reproducibility. By synthesizing established data, computational predictions, and actionable experimental methodologies, this guide serves as a comprehensive resource for scientists seeking to harness the full potential of this important fluorinated compound.

References

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 36457-58-6 [smolecule.com]

- 3. N-Phenyl-bis(trifluoromethanesulfonimide) | 37595-74-7 [chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One moment, please... [ripublication.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. spectrabase.com [spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-benzyl-1,1,1-trifluoromethanesulfonamide (CAS: 36457-58-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Triflamide Moiety in Modern Synthesis

The introduction of fluorine-containing functional groups has become a cornerstone of contemporary drug discovery and materials science. Among these, the trifluoromethanesulfonyl group, or triflyl group (Tf), and its corresponding triflamide derivatives hold a prominent position.[1] The strong electron-withdrawing nature of the triflyl group imparts unique chemical properties, including high acidity of the N-H bond in triflamides and the excellent leaving group ability of the triflate anion.[2] N-benzyl-1,1,1-trifluoromethanesulfonamide, also known as N-benzyltriflamide, is a versatile reagent that combines the steric and electronic features of a benzyl group with the potent reactivity of the triflamide moiety, making it a valuable tool in synthetic organic chemistry.[3] This guide aims to provide a comprehensive overview of its synthesis, properties, and key applications, offering insights from a Senior Application Scientist's perspective.

Physicochemical Properties and Structural Features

This compound is a colorless solid with a melting point in the range of 44-46 °C.[3] It is readily soluble in a variety of organic solvents, which facilitates its use in a wide array of reaction conditions.[3]

| Property | Value | Reference |

| CAS Number | 36457-58-6 | [4] |

| Molecular Formula | C₈H₈F₃NO₂S | [4] |

| Molecular Weight | 239.22 g/mol | [3] |

| Melting Point | 44-46 °C | [3] |

| Appearance | Colorless solid | [3] |

| Solubility | Soluble in various organic solvents | [3] |

The molecular architecture of this compound is characterized by a tetrahedral sulfur atom at the core of the triflamide group, bonded to two oxygen atoms, a nitrogen atom, and the carbon of the trifluoromethyl group.[3] The benzyl group is attached to the nitrogen atom, providing a handle for various synthetic transformations.

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the reaction of benzylamine with trifluoromethanesulfonic anhydride (triflic anhydride).[3] This reaction is typically performed at low temperatures to control the high reactivity of the anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzylamine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equivalent) and anhydrous dichloromethane (DCM) to create a dilute solution (approximately 0.1 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add anhydrous pyridine (1.1 equivalents) to the solution.

-

Slowly add trifluoromethanesulfonic anhydride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic, and a slow addition rate is crucial to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed to obtain the pure product as a colorless solid.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~7.4-7.2 (m, 5H, Ar-H), ~4.5 (d, 2H, CH₂), ~5.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~120 (q, CF₃), ~50 (CH₂) |

| FTIR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~1350 cm⁻¹ (S=O asymmetric stretch), ~1150 cm⁻¹ (S=O symmetric stretch), ~1200 cm⁻¹ (C-F stretch) |

| Mass Spec (EI) | m/z 239 (M⁺), 91 (C₇H₇⁺, benzyl fragment) |

Applications in Synthetic Organic Chemistry

This compound is a versatile reagent with applications in the construction of complex nitrogen-containing molecules.

Mitsunobu Reaction: A Source of Nucleophilic Nitrogen

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including amines, with inversion of stereochemistry.[5] The acidic nature of the N-H bond in this compound (pKa estimated to be around 10-11) makes it a suitable nucleophile for this reaction.[6]

Mechanism Insight: In the Mitsunobu reaction, triphenylphosphine and an azodicarboxylate (such as DEAD or DIAD) form a phosphonium salt, which activates the alcohol. The deprotonated triflamide then acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion, leading to the desired N-alkylated product with inversion of configuration at the carbon center.

Caption: General mechanism of the Mitsunobu reaction with this compound.

Gabriel Synthesis: A Pathway to Primary Amines

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with ammonia.[7] this compound can be utilized as a phthalimide surrogate in a modified Gabriel synthesis.

Experimental Workflow:

-

N-Alkylation: The triflamide is first deprotonated with a suitable base (e.g., NaH or K₂CO₃) and then reacted with a primary alkyl halide to form the N-alkylated triflamide.

-

Deprotection: The benzyl and triflyl groups are subsequently cleaved to liberate the primary amine. Cleavage of the N-benzyl group can often be achieved by catalytic hydrogenation.[8] Removal of the triflyl group can be more challenging but may be accomplished under strongly acidic or reductive conditions.

N-Benzylation of Amines and Heterocycles

While less common, under specific conditions, this compound can potentially act as an N-benzylating agent, particularly for more nucleophilic amines. The triflamide group can act as a leaving group under certain catalytic conditions.

Deprotection Strategies

The utility of this compound as a protecting group or in multi-step syntheses relies on the ability to selectively cleave the N-benzyl and/or N-triflyl bonds.

-

N-Benzyl Group Removal: Catalytic transfer hydrogenation or standard hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is a common method for N-debenzylation.[8]

-

N-Triflyl Group Cleavage: The triflamide bond is generally robust. Cleavage often requires harsh conditions, such as strong acid (e.g., trifluoromethanesulfonic acid) or reducing agents.[9]

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its unique combination of a benzyl group and a highly electron-withdrawing triflamide moiety allows for its application in a range of important transformations, including the synthesis of chiral amines and the construction of complex nitrogen-containing scaffolds. As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the utility of reagents like this compound is poised to expand further, with ongoing research likely to uncover new and innovative applications.

References

- 1. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. peptide.com [peptide.com]

Spectroscopic Profile of N-benzyl-1,1,1-trifluoromethanesulfonamide: A Technical Guide

Introduction

N-benzyl-1,1,1-trifluoromethanesulfonamide, a compound of significant interest in organic synthesis and medicinal chemistry, possesses a unique molecular architecture combining a benzyl group, a sulfonamide linkage, and a trifluoromethyl moiety. This guide provides an in-depth analysis of its spectral characteristics, offering researchers, scientists, and drug development professionals a comprehensive reference for its identification and characterization. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming its structure and purity, which is paramount for its application in complex synthetic pathways and as a potential pharmacophore. The synthesis of this compound is typically achieved through the reaction of benzylamine with trifluoromethanesulfonic anhydride.[1]

Molecular Structure and Key Spectroscopic Features

The structure of this compound (C₈H₈F₃NO₂S, Molar Mass: 239.22 g/mol ) dictates its spectroscopic behavior.[1] The key functional groups to be identified are the monosubstituted benzene ring, the methylene bridge (-CH₂-), the sulfonamide group (-SO₂NH-), and the trifluoromethyl group (-CF₃).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic methylene protons, and the amine proton.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Phenyl (Ar-H) | 7.2 - 7.4 | Multiplet (m) | 5H | The five protons on the benzene ring will likely appear as a complex multiplet due to similar chemical environments. |

| Methylene (-CH₂-) | ~ 4.4 | Doublet (d) | 2H | The benzylic protons are adjacent to the nitrogen and will be split by the N-H proton. The exact shift is influenced by the electron-withdrawing sulfonamide group. |

| Amine (N-H) | 5.0 - 6.0 | Triplet (t) or Broad Singlet (br s) | 1H | The amine proton will be coupled to the adjacent methylene protons, appearing as a triplet. It may also appear as a broad singlet due to exchange with trace amounts of water or variations in solvent. |

Expertise & Experience: The downfield shift of the benzylic protons to approximately 4.4 ppm is a direct consequence of the strong electron-withdrawing nature of the trifluoromethanesulfonamide group. This deshielding effect is a key diagnostic feature. The coupling between the N-H and -CH₂- protons is often observable in a dry solvent; however, in the presence of moisture, this coupling can be lost due to rapid proton exchange, resulting in a singlet for the methylene group and a broad singlet for the N-H proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon environments within the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Phenyl (Ar-C) | 127 - 137 | Four signals are expected: one for the ipso-carbon, one for the para-carbon, and two for the ortho- and meta-carbons. |

| Methylene (-CH₂) | 45 - 50 | The chemical shift is influenced by the adjacent nitrogen and the aromatic ring. |

| Trifluoromethyl (-CF₃) | ~ 120 | This will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). |

Authoritative Grounding: The chemical shift of the trifluoromethyl carbon is characteristically found around 120 ppm and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 280-300 Hz.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3200 | Medium | A single, relatively sharp peak is expected for the secondary amine. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on a benzene ring. |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium | From the methylene group. |

| Aromatic C=C Stretch | 1600, 1500, 1450 | Medium to Strong | Multiple bands are characteristic of the benzene ring. |

| S=O Asymmetric Stretch | 1380 - 1350 | Strong | A very strong and characteristic absorption for the sulfonamide group. |

| S=O Symmetric Stretch | 1180 - 1150 | Strong | Another strong and characteristic absorption for the sulfonamide group. |

| C-F Stretch | 1300 - 1100 | Strong | The C-F bonds of the trifluoromethyl group will give rise to strong absorptions in this region. |

Trustworthiness: The presence of two very strong absorption bands for the S=O stretches is a definitive indicator of the sulfonamide functionality.[3] These, in conjunction with the N-H stretch, provide a self-validating system for the identification of the sulfonamide moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

| m/z | Proposed Fragment | Notes |

| 239 | [M]⁺ | Molecular ion peak. |

| 106 | [C₇H₈N]⁺ | Loss of the trifluoromethanesulfonyl radical (•SO₂CF₃). This corresponds to the benzylamine radical cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl-containing compounds, formed by the loss of NH₂SO₂CF₃. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of the entire side chain. |

Expertise & Experience: A key fragmentation pathway for sulfonamides involves the cleavage of the S-N bond.[4][5] For this compound, the most prominent fragmentation is expected to be the loss of the trifluoromethanesulfonyl radical, leading to the stable benzylamine radical cation at m/z 106. The subsequent fragmentation to the highly stable tropylium ion (m/z 91) is a classic pathway for benzylic compounds and serves as a strong confirmation of the benzyl group's presence.

Caption: Proposed key fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[6]

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. The interpretations are grounded in fundamental spectroscopic principles and data from structurally related compounds, offering a high degree of confidence in the expected spectral features. The outlined experimental protocols provide a solid foundation for researchers to obtain and confirm these spectroscopic signatures in the laboratory. This comprehensive spectral profile is an essential tool for the unambiguous identification and characterization of this important synthetic building block.

References

- 1. Buy this compound | 36457-58-6 [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to N-benzyl-1,1,1-trifluoromethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-benzyl-1,1,1-trifluoromethanesulfonamide, a versatile reagent with significant applications in organic synthesis and medicinal chemistry.

Core Molecular Attributes

This compound, often abbreviated as BNT, is a sulfonamide derivative characterized by the presence of a benzyl group and a trifluoromethanesulfonyl (triflyl) moiety attached to a nitrogen atom. This unique combination of functional groups imparts distinct chemical properties that make it a valuable tool in modern chemical research.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃NO₂S | [1][2] |

| Molecular Weight | 239.22 g/mol | [1][3] |

| CAS Number | 36457-58-6 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 44-46 °C | [3] |

The molecular structure features a tetrahedral geometry around the sulfur atom. The highly electronegative trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the sulfur atom and the acidity of the N-H proton.[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the reaction of benzylamine with trifluoromethanesulfonic anhydride (triflic anhydride) in an inert solvent, such as dichloromethane, at reduced temperatures.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzylamine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of benzylamine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents). Cool the mixture to 0 °C using an ice bath.

-

Addition of Triflic Anhydride: While stirring vigorously, add trifluoromethanesulfonic anhydride (1.05 equivalents) dropwise to the cooled solution. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[3]

Causality of Experimental Choices:

-

Anhydrous Conditions: Triflic anhydride is highly reactive towards water; therefore, anhydrous solvents and an inert atmosphere are crucial to prevent its decomposition and ensure high yields.

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature (0 °C) during the addition of triflic anhydride helps to control the reaction rate and minimize side product formation.

-

Base: Triethylamine acts as a scavenger for the trifluoromethanesulfonic acid byproduct formed during the reaction, driving the equilibrium towards the product.

-

Aqueous Workup: The aqueous bicarbonate wash neutralizes any remaining acidic byproducts, and the subsequent water and brine washes remove water-soluble impurities.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The trifluoromethanesulfonamide moiety is a key structural motif in medicinal chemistry due to its ability to modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and acidity.[3] While specific biological activities of this compound are not extensively documented, the broader class of N-benzyl sulfonamides has shown promise in various therapeutic areas.[3]

For instance, libraries of N-benzyl sulfonamides derived from an indole core have been synthesized and evaluated for their activity against pancreatic cancer cell lines.[4] Some of these compounds displayed sub-micromolar potency, highlighting the potential of the N-benzyl sulfonamide scaffold in the development of novel anticancer agents.[4]

The trifluoromethyl group, in particular, is a crucial component in modern drug design. Its incorporation can significantly affect a compound's lipophilicity, solubility, metabolic stability, and binding interactions with biological targets. This has led to the development of numerous trifluoromethylated drugs for a wide range of diseases.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in research and development. Below is a summary of expected spectroscopic data.

¹H NMR Spectroscopy:

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

Methylene Protons (CH₂): A doublet in the range of δ 4.3-4.5 ppm, coupled to the N-H proton.

-

Amine Proton (NH): A broad singlet or triplet (depending on solvent and concentration) in the range of δ 5.0-6.0 ppm.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals in the range of δ 127-137 ppm.

-

Methylene Carbon (CH₂): A signal around δ 48-50 ppm.

-

Trifluoromethyl Carbon (CF₃): A quartet due to coupling with fluorine, typically observed around δ 120 ppm (J ≈ 320 Hz).

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

S=O Asymmetric and Symmetric Stretch: Strong absorptions in the regions of 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

-

C-F Stretch: Strong, characteristic absorptions in the range of 1100-1250 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 239).

-

Major Fragments: Common fragmentation patterns include the loss of the triflyl group (SO₂CF₃) and the formation of the benzyl cation (C₇H₇⁺, m/z = 91).

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[5]

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

Wash hands thoroughly after handling.[5]

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5]

-

In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[5]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[5]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek medical attention.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 36457-58-6|this compound|BLD Pharm [bldpharm.com]

- 3. Buy this compound | 36457-58-6 [smolecule.com]

- 4. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

The Indispensable Role of Triflamide and Triflimide Derivatives in Modern Chemistry: A Technical Guide

In the landscape of contemporary chemical synthesis and materials science, few functional groups have imparted as significant an impact as triflamides (CF₃SO₂NHR) and triflimides ((CF₃SO₂)₂NH). Their unique electronic properties, exceptional acidity, and remarkable stability have established them as pivotal tools for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core features of these compounds, offering both foundational knowledge and field-proven insights into their application.

Fundamental Physicochemical Properties: The Source of Unique Reactivity

The utility of triflamide and triflimide derivatives stems from a confluence of distinct physicochemical characteristics. At the heart of these properties lies the potent electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl or Tf) group.

Exceptional Acidity

The presence of one or two strongly electron-withdrawing CF₃SO₂ groups renders the N-H bond in triflamides and triflimides exceptionally acidic.[1][2][3][4][5] This high acidity is a cornerstone of their chemical behavior, enabling them to act as potent Brønsted acid catalysts in a variety of organic transformations.[1][6][7][8] For instance, triflimide (Tf₂NH) is considered a "super Brønsted acid" and has demonstrated superior performance over triflic acid (TfOH) in many reactions.[6]

| Compound | General Structure | pKa (in H₂O) |

| Triflamide | CF₃SO₂NH₂ | 6.33[1][3][4][5] |

| Triflimide | (CF₃SO₂)₂NH | 2.8[1][3][4][5] |

Lipophilicity and Low Nucleophilicity

The trifluoromethyl groups also impart significant lipophilicity to these molecules, a property that is particularly advantageous in medicinal chemistry for enhancing membrane permeability and bioavailability of drug candidates.[1][7][8] Furthermore, the conjugate base of triflimide, the triflimidate anion ([Tf₂N]⁻), is a large, charge-delocalized, and consequently, a very weakly coordinating and non-nucleophilic anion.[6] This feature is critical in catalysis, as it allows the cationic active species to remain highly reactive without interference from the counterion.[9][10]

Synthetic Methodologies: Accessing Triflamide and Triflimide Scaffolds

The synthesis of triflamide and triflimide derivatives can be broadly approached through two primary routes: N-sulfonylation of amines or amination of sulfonyl-containing precursors.

N-Sulfonylation of Amines

A common and versatile method for the preparation of triflamides involves the reaction of a primary or secondary amine with trifluoromethanesulfonyl chloride or triflic anhydride in the presence of a base.[11]

Experimental Protocol: Synthesis of an N-Aryl Triflamide

Objective: To synthesize N-phenyltrifluoromethanesulfonamide.

Materials:

-

Aniline

-

Triflic anhydride (Tf₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve aniline (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the N-phenyltrifluoromethanesulfonamide.

Synthesis of Triflimides

Triflimides are typically synthesized by the reaction of a triflamide with a triflylating agent, such as triflic anhydride, in the presence of a suitable base.

Caption: General synthesis of a triflimide derivative.

Applications in Catalysis: Harnessing Acidity and Non-coordinating Anions

The unique properties of triflamide and triflimide derivatives have led to their widespread use as catalysts and ligands in a multitude of organic reactions.[1][2][7][8]

Brønsted Acid Catalysis

Triflimide is a highly effective Brønsted acid catalyst for a range of reactions, including Friedel-Crafts alkylations and acylations, cycloadditions, and condensations.[1][2][7][8] Its high acidity and solubility in organic solvents make it a versatile and powerful catalyst.[1][6]

Lewis Acid Catalysis with Metal Triflimidates

Metal salts of triflimide, such as silver triflimide (AgNTf₂) and iron(III) triflimide (Fe(NTf₂)₃), are powerful Lewis acids.[1][12][13] The non-coordinating nature of the triflimidate anion enhances the Lewis acidity of the metal center, leading to highly active catalysts for reactions like C-H functionalization and halogenation.[1][13]

Caption: Generalized Lewis acid catalysis with a metal triflimidate.

Ligands in Transition Metal Catalysis

Triflamide-containing molecules have been designed as ligands for transition metal catalysts.[1][8] The electronic properties of the triflamide moiety can be tuned to modulate the reactivity and selectivity of the metal center in various cross-coupling and photocatalytic reactions.[14][15][16]

Role in Medicinal Chemistry and Drug Development

The incorporation of triflamide and triflimide functionalities into bioactive molecules is a widely employed strategy in drug discovery.[1][9][10]

Bioisosteric Replacement

The triflamide group is often used as a bioisostere for carboxylic acids, phosphates, and tetrazoles. Its high acidity allows it to mimic the charge state of these groups while offering improved lipophilicity and metabolic stability.

Enhancing Pharmacokinetic Properties

The lipophilic nature of the triflyl group can enhance the ability of a drug candidate to cross cellular membranes, leading to improved absorption and distribution.[1][9] Furthermore, the triflamide group is generally resistant to metabolic degradation, which can increase the half-life of a drug.

A notable example is the use of triflamide derivatives in the development of anti-inflammatory, antiviral, and anti-cancer agents.[9][10]

Applications in Materials Science

The unique properties of the triflimidate anion have made it a key component in advanced materials, particularly in the field of energy storage.

Electrolytes for Lithium-Ion Batteries

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a widely used salt in electrolytes for lithium-ion batteries.[17][18][19][20] Its high ionic conductivity, thermal stability, and electrochemical stability contribute to improved battery performance, including faster charging times and enhanced safety.[17][19][20] The triflamide moiety itself serves as a precursor in the synthesis of LiTFSI.[17][20]

Ionic Liquids

The triflimidate anion is a common component of ionic liquids due to its low melting point, high thermal stability, and wide electrochemical window.[9][10][18] These properties make triflimide-based ionic liquids attractive for a variety of applications, including as solvents for synthesis and catalysis, and as electrolytes in electrochemical devices.

Conclusion

Triflamide and triflimide derivatives represent a versatile and powerful class of compounds with a broad spectrum of applications. Their defining features—high acidity, lipophilicity, and the non-coordinating nature of the triflimidate anion—have been ingeniously harnessed by chemists to address challenges in catalysis, drug discovery, and materials science. As research continues to uncover new synthetic methodologies and applications, the importance of these remarkable molecules in advancing chemical innovation is set to grow even further.

References

- 1. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triflamides and Triflimides: Synthesis and Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Triflamides and Triflimides: Synthesis and Applications [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Silver triflimide | C2AgF6NO4S2 | CID 15975413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. azom.com [azom.com]

- 16. Novel Ligands for Transition-Metal Catalysis of Photoreactions | CHIBADAI NEXT [cn.chiba-u.jp]

- 17. nbinno.com [nbinno.com]

- 18. micronanoeducation.org [micronanoeducation.org]

- 19. Bistriflimide - Wikipedia [en.wikipedia.org]

- 20. nbinno.com [nbinno.com]

An In-Depth Technical Guide on the Reactivity of N-benzyl-1,1,1-trifluoromethanesulfonamide with Nucleophiles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-1,1,1-trifluoromethanesulfonamide (BnNHTf), a unique molecular scaffold, possesses a fascinating duality in its chemical reactivity, making it a valuable tool in modern organic synthesis. The presence of the strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) group profoundly influences the molecule's properties, rendering the N-H proton highly acidic and activating the N-benzyl group toward nucleophilic displacement. This guide provides a comprehensive exploration of the reactivity of BnNHTf with a range of nucleophiles. We will delve into the mechanistic underpinnings of its reactions at both the benzylic carbon and the nitrogen atom, discuss the factors governing reaction outcomes, and provide field-proven experimental protocols. This document serves as a technical resource for chemists seeking to leverage the distinct properties of this reagent in complex molecule synthesis, particularly within the pharmaceutical and agrochemical industries.

Introduction: The Triflamide Moiety in Synthesis

This compound belongs to the triflamide class of compounds (CF₃SO₂NHR), which have garnered significant attention in synthetic chemistry.[1][2][3] The triflamide group imparts a unique combination of high acidity, lipophilicity, and catalytic activity, while its conjugate base is a very poor nucleophile.[1][2][3]

Key Physicochemical Properties:

-

Molecular Formula: C₈H₈F₃NO₂S[4]

-

Molecular Weight: 239.21 g/mol [4]

-

Appearance: Colorless solid[4]

-

Melting Point: 44-46 °C[4]

The core of BnNHTf's reactivity stems from two key features:

-

High N-H Acidity: The powerful electron-withdrawing nature of the CF₃SO₂ group makes the attached N-H proton significantly acidic, far more so than in typical sulfonamides.[4][5] This high acidity facilitates deprotonation to form a stable N-anion, which can then act as a nucleophile in its own right, for instance, in Mitsunobu or Gabriel-type reactions.[4]

-

Activated N-Benzyl Group: The triflamide group is an excellent leaving group. This property activates the adjacent benzylic C-N bond, making the benzyl group susceptible to cleavage via nucleophilic attack. This reactivity is central to its use as a protecting group for the triflamide moiety, which can be unveiled under specific conditions.

This dual nature allows BnNHTf to act as either an acidic proton source, a nucleophile upon deprotonation, or an electrophile at the benzylic carbon. Understanding this dichotomy is crucial for its effective application in synthesis.

The Dichotomy of Nucleophilic Attack

Nucleophilic reactions with this compound can proceed via two primary pathways, dictated by the reaction conditions and the nature of the nucleophile.

-

Pathway A (Sₙ2 Displacement): A potent nucleophile directly attacks the electrophilic benzylic carbon, leading to the cleavage of the C-N bond. The triflamide anion, [CF₃SO₂NH]⁻, serves as the leaving group. This pathway is effectively a debenzylation of the triflamide or, from another perspective, an N-alkylation of the nucleophile.

-

Pathway B (Deprotonation): A basic nucleophile abstracts the highly acidic N-H proton. This acid-base reaction is often fast and reversible, forming the N-anion of the triflamide. This anion is generally a poor nucleophile itself but can participate in subsequent reactions with added electrophiles.[1]

The preferred pathway is a function of the nucleophile's basicity versus its nucleophilicity, as well as solvent and temperature. Strong, non-basic nucleophiles (e.g., I⁻, RS⁻) will favor Pathway A, while strong, sterically hindered bases (e.g., t-BuO⁻) may favor Pathway B.

Pathway A: Nucleophilic Cleavage of the N-Benzyl Bond

The use of a benzyl group as a protecting strategy is common in organic synthesis, with numerous methods available for its removal.[6][7] In the context of BnNHTf, the triflamide moiety renders the N-benzyl bond susceptible to cleavage by a range of soft nucleophiles under relatively mild conditions. This reaction is synthetically valuable for unmasking the triflamide group on a molecule of interest at a late stage.

Mechanism of N-Benzyl Cleavage

The reaction proceeds via a classical Sₙ2 mechanism. The nucleophile attacks the σ* antibonding orbital of the C-N bond at the benzylic carbon. This leads to a pentavalent transition state, followed by inversion of stereochemistry (if the carbon is chiral) and displacement of the triflamide anion.

Reactivity with Specific Nucleophile Classes

The choice of nucleophile is critical and dictates the reaction conditions required for efficient cleavage.

| Nucleophile Class | Example Reagent | Typical Conditions | Product Type | Yield Range |

| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | DMF, 25-60 °C | Benzyl phenyl sulfide | High |

| N-Nucleophiles | Benzylamine (BnNH₂) | Neat or in CH₃CN, 70-90 °C | Dibenzylamine | Moderate-High |

| O-Nucleophiles | Sodium methoxide (NaOMe) | MeOH, reflux | Benzyl methyl ether | Moderate |

| Halide Nucleophiles | Sodium Iodide (NaI) | Acetone, reflux | Benzyl iodide | Moderate |

Table 1: Summary of reaction conditions for N-benzyl cleavage with various nucleophiles.

-

Sulfur Nucleophiles: Thiolates are excellent soft nucleophiles and are highly effective for cleaving the N-benzyl bond. Thiophenol, in the presence of a base like potassium carbonate or sodium hydride, readily displaces the triflamide group, often at room temperature or with gentle heating. This method is generally high-yielding and clean.

-

Nitrogen Nucleophiles: Primary and secondary amines can also serve as nucleophiles, though they typically require higher temperatures.[8] The reaction of benzylamine with BnNHTf would result in the formation of dibenzylamine and the triflamide salt of benzylamine. This approach is useful when the goal is to transfer the benzyl group to a different amine.

-

Oxygen Nucleophiles: Alkoxides like sodium methoxide are competent nucleophiles but are also strongly basic. Consequently, a competition between N-H deprotonation (Pathway B) and Sₙ2 attack (Pathway A) can occur. To favor cleavage, the reaction is often run in the corresponding alcohol as a solvent at reflux.

-

Other Nucleophiles: While less common for this specific substrate, other nucleophiles such as azides, cyanides, and soft carbon nucleophiles can, in principle, displace the triflamide group under appropriate conditions.

Pathway B: N-H Acidity and Reactions of the N-Anion

The triflyl group is one of the most powerful non-ionic electron-withdrawing groups in organic chemistry, which dramatically increases the acidity of the adjacent N-H bond.[5] Gas-phase acidity measurements for this compound show a significantly high value, reflecting this strong electronic influence.[4] While exact pKa values in solution can vary by solvent, triflamides are recognized as strong NH-acids, significantly more acidic than carboxamides or non-fluorinated sulfonamides.[1][2]

This acidity means that BnNHTf will be readily deprotonated by a wide range of bases (e.g., metal hydrides, alkoxides, carbonates, and many amines) to form the corresponding N-anion.

Once formed, this anion is a potent nucleophile for introducing the Bn-N-Tf moiety into a molecule. For example, it is a highly effective nucleophile in Mitsunobu reactions for converting alcohols to the corresponding protected amine.

Protocol: Mitsunobu Reaction Using this compound

This protocol describes the conversion of a primary or secondary alcohol to its corresponding N-benzyltriflamide-protected amine, a key step in multi-step synthesis.

Materials:

-

Alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol, this compound, and triphenylphosphine.

-

Dissolve the solids in anhydrous THF (approx. 0.1-0.2 M concentration with respect to the alcohol).

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add the DEAD or DIAD dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired N-alkylated product.

Causality and Trustworthiness: The Mitsunobu reaction relies on the in-situ formation of an alkoxyphosphonium salt from the alcohol and DEAD/PPh₃. The deprotonated N-benzyltriflamide anion, being a good nucleophile, then attacks this activated alcohol in an Sₙ2 fashion, leading to inversion of stereochemistry at the alcohol carbon.[9] The use of anhydrous THF is critical to prevent quenching of the reactive intermediates by water. The stoichiometry (excess of reagents) ensures full conversion of the limiting alcohol. This protocol is a reliable method for accessing secondary benzylamines.[9]

Conclusion

This compound is a reagent of significant utility, characterized by a reactivity profile governed by the interplay between its high N-H acidity and the susceptibility of its N-benzyl group to nucleophilic cleavage. Researchers can exploit Pathway A (Sₙ2 cleavage) to use the benzyl group as a protecting element for the triflamide, which can be removed with soft nucleophiles like thiolates. Alternatively, Pathway B (deprotonation) allows the molecule to serve as a potent nucleophile precursor for reactions like the Mitsunobu, enabling the direct installation of the Bn-N-Tf functional group. A thorough understanding of the factors that dictate which pathway predominates—namely the nucleophile's character, solvent, and temperature—is essential for harnessing the full synthetic potential of this versatile compound in the development of novel therapeutics and other advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 36457-58-6 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. Benzylamines [organic-chemistry.org]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

historical development of triflamide chemistry

An In-depth Technical Guide The Ascendancy of the Triflamide Moiety: A Historical and Application-Focused Guide to its Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triflamide functional group (CF3SO2NHR), once a niche curiosity, has burgeoned into a cornerstone of modern synthetic and medicinal chemistry. Characterized by its profound acidity, high lipophilicity, and unique stereoelectronic properties, the triflamide moiety has proven to be far more than a simple sulfonamide analogue.[1] Its journey from challenging synthetic target to versatile building block, powerful catalyst, and critical bioisostere is a compelling narrative of chemical innovation. This guide provides a comprehensive exploration of the , detailing the evolution of synthetic methodologies from classical, often harsh, approaches to sophisticated catalytic systems. We will examine the causality behind key experimental choices, the physicochemical properties that underpin the group's utility, and its transformative applications in catalysis and drug discovery. Through detailed protocols, comparative data, and mechanistic diagrams, this document serves as a technical resource for professionals seeking to understand and harness the power of the triflamide group in their research and development endeavors.

Part 1: The Triflamide Functional Group: Structure and Intrinsic Properties

The triflamide, or N-trifluoromethanesulfonamide, is a functional group with the general structure R-NH-SO2CF3. It is distinguished from a standard sulfonamide by the presence of a trifluoromethyl (CF3) group attached to the sulfur atom. This single structural modification has profound consequences for the molecule's properties.

The potent electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl, Tf) group dramatically increases the acidity of the N-H proton. For instance, the parent triflamide (TfNH2) has a pKa of approximately 6.3 in water, making it orders of magnitude more acidic than typical amides or even other sulfonamides.[2] This high acidity is a central theme in its chemistry, enabling it to act as a potent Brønsted acid catalyst and influencing its behavior as a hydrogen bond donor.[1][2]

Furthermore, the trifluoromethyl group imparts significant lipophilicity, a property of immense value in medicinal chemistry for modulating compound solubility and membrane permeability.[3][4] These defining characteristics—high acidity and tunable lipophilicity—are the primary drivers behind the widespread adoption of triflamides in diverse chemical fields.[5][6] It is also crucial to distinguish triflamides from the related bis(trifluoromethanesulfonyl)imide, commonly known as triflimide (Tf2NH), which is one of the strongest known neutral Brønsted acids and sees extensive use as a catalyst.[7]

Part 2: Foundational Synthesis: The Classical Approach

The earliest and most direct route to triflamide synthesis involves the reaction of a primary or secondary amine with an electrophilic trifluoromethanesulfonyl source. The most common reagents for this transformation are trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl).

This reaction is a classical nucleophilic substitution at the sulfur center. The amine's lone pair attacks the highly electrophilic sulfur atom, leading to the displacement of a triflate or chloride leaving group. The reaction typically requires a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the strong acid (TfOH or HCl) generated as a byproduct.

Causality in Experimental Design: The choice of Tf2O or TfCl was historically one of convenience and reactivity. Tf2O is exceptionally reactive, allowing for the triflylation of even weakly nucleophilic amines, but its potency can be indiscriminate and requires careful handling and low temperatures. TfCl is less reactive and more stable but often requires more forcing conditions. The necessity of a base is critical; without it, the acidic byproduct would protonate the starting amine, shutting down the reaction by rendering the nucleophile inert.

Representative Experimental Protocol: Synthesis of N-Benzyltriflamide

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous dichloromethane (DCM, 0.5 M). Cool the flask to 0 °C in an ice bath.

-

Addition of Amine and Base: Add benzylamine (1.0 eq.) followed by triethylamine (1.2 eq.). Stir the solution for 5 minutes.

-

Addition of Triflylating Agent: Slowly add trifluoromethanesulfonic anhydride (Tf2O) (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-benzyltriflamide.

Part 3: The Evolution of Synthetic Methodologies

While effective, the classical approach has limitations regarding functional group tolerance and substrate scope. The need for milder, more versatile, and catalytic methods drove significant innovation in the field, expanding the accessibility of complex triflamides.

A. Transition Metal-Catalyzed Cross-Coupling

A paradigm shift in triflamide synthesis came with the application of transition metal catalysis. Analogous to the well-established Buchwald-Hartwig and Ullmann amination reactions, these methods couple an aryl or vinyl halide/triflate with the parent trifluoromethanesulfonamide (TfNH2).

The catalytic cycle typically involves a palladium or copper catalyst. The cycle begins with the oxidative addition of the metal center into the aryl-halide bond. Subsequent coordination of the deprotonated triflamide (TfNH⁻) and reductive elimination furnishes the desired N-aryl triflamide and regenerates the active catalyst.

Expert Insight: The key challenge in developing these methods was overcoming the relatively low nucleophilicity of the triflamide anion and potential catalyst inhibition. The success of these reactions hinged on the careful selection of ligands for the metal center, which modulate its reactivity to favor the desired C-N bond formation over competing side reactions. This approach is particularly powerful for late-stage functionalization, allowing for the installation of a triflamide group onto a complex molecular scaffold.

B. Oxidative Amination of Alkenes

Another modern approach involves the direct addition of the N-H bond of triflamide across a C=C double bond. These reactions typically require an oxidant to facilitate the transformation, which can proceed through various metal-catalyzed or metal-free pathways.[5] This method provides a highly atom-economical route to alkyl triflamides from simple alkene precursors.

| Method | Reagents | Conditions | Scope | Advantages |

| Classical | Amine, Tf₂O/TfCl, Base | Low Temp to RT | Broad amine scope | High reactivity, well-established |

| Catalytic | Aryl Halide, TfNH₂, Pd/Cu catalyst, Base, Ligand | Elevated Temp | Aryl, vinyl, heteroaryl | Excellent for late-stage functionalization |

| Oxidative | Alkene, TfNH₂, Oxidant | Varies (RT to Elevated) | Alkenes, Dienes | High atom economy, direct C-N formation |

Part 4: Triflamides and Triflimides as Catalysts

The exceptional acidity of the triflamide and triflimide N-H bond has been harnessed to develop a new class of powerful Brønsted acid catalysts.

Triflimide (Tf₂NH): A Versatile Superacid Triflimide is a commercially available, highly stable, and exceptionally strong Brønsted acid (pKa ≈ 2.8 in H₂O).[2][7] It has found widespread use as a catalyst for a vast array of organic reactions, including Friedel-Crafts acylations, cycloadditions, and heterocycle synthesis.[6]